molecular formula C19H20N2O B3894088 1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

Cat. No.: B3894088
M. Wt: 292.4 g/mol
InChI Key: PCOMXNOKJLDWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by a pyrimidine ring that is partially hydrogenated and substituted with methyl and phenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the tetrahydropyrimidine ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated pyrimidine derivatives.

    Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:

    1,2,3,4-Tetrahydropyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrimidine ring.

    Phenyl-substituted pyrimidines: These compounds have phenyl groups attached to the pyrimidine ring, similar to this compound.

    Methyl-substituted pyrimidines: These compounds have methyl groups attached to the pyrimidine ring. The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-13-17(14(2)22)18(15-9-5-3-6-10-15)21-19(20-13)16-11-7-4-8-12-16/h3-12,18-21H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMXNOKJLDWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(N1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Reactant of Route 2
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Reactant of Route 3
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Reactant of Route 4
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Reactant of Route 5
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone
Reactant of Route 6
1-(6-Methyl-2,4-diphenyl-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.